

Application Notes and Protocols for Recombinant p34cdc2 Kinase Fragment Expression and Purification

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Compound of Interest

Compound Name: *P34cdc2 Kinase Fragment*

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Introduction

The p34cdc2 kinase (also known as CDK1) is a key regulator of the cell cycle, and its activity is essential for the G2/M transition. The study of p34cdc2 is critical for understanding cell division, and it represents a significant target in oncology drug development. The production of active and pure recombinant **p34cdc2 kinase fragments** is often a prerequisite for high-throughput screening of potential inhibitors and for detailed biochemical and structural studies.

These application notes provide a comprehensive guide to the expression of a recombinant **p34cdc2 kinase fragment** in *Escherichia coli* and its subsequent purification using affinity chromatography. The protocols described herein focus on the widely used Glutathione S-Transferase (GST) and polyhistidine (His-tag) fusion systems, which facilitate high-yield, single-step affinity purification.

Data Presentation: Expected Yield and Purity

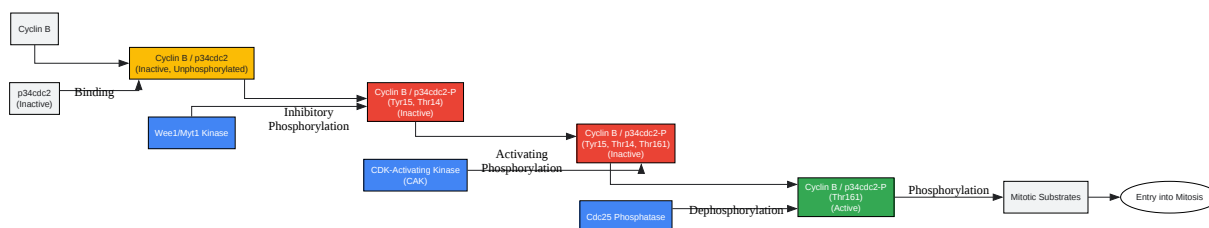
The expression and purification of recombinant proteins are influenced by numerous factors, including the expression vector, host strain, induction conditions, and the intrinsic properties of the target protein.^[1] The following table summarizes typical quantitative data for the expression

and purification of a tagged p34cdc2 fragment from a 1-liter E. coli culture. These values are representative and may vary between experiments.

Parameter	GST-p34cdc2 Fragment	His-p34cdc2 Fragment	Reference
Expression System	pGEX Vector in E. coli BL21(DE3)	pET Vector in E. coli BL21(DE3)	[2][3]
Typical Culture Volume	1 Liter	1 Liter	[4]
Induction Conditions	0.1-0.5 mM IPTG, 18-25°C, Overnight	0.5-1.0 mM IPTG, 18-30°C, 4-16 hours	[5][6]
Expected Protein Yield	1 - 10 mg/L	5 - 20 mg/L (highly variable)	[7][8]
Purity after Affinity Step	>90%	>90%	[9][10]
Affinity Resin	Glutathione Agarose	Ni-NTA or Co-Talon Agarose	[6][9]
Elution Method	10-20 mM Reduced Glutathione	250-500 mM Imidazole	[5][11]

Signaling Pathway: Activation of p34cdc2 Kinase

The activity of p34cdc2 is tightly regulated by phosphorylation and its association with regulatory cyclin subunits.[12] For the kinase to be active, it must be phosphorylated on a key threonine residue (Thr161) and dephosphorylated on inhibitory threonine (Thr14) and tyrosine (Tyr15) residues.[12][13][14] Understanding this pathway is crucial for producing a functionally active recombinant kinase.

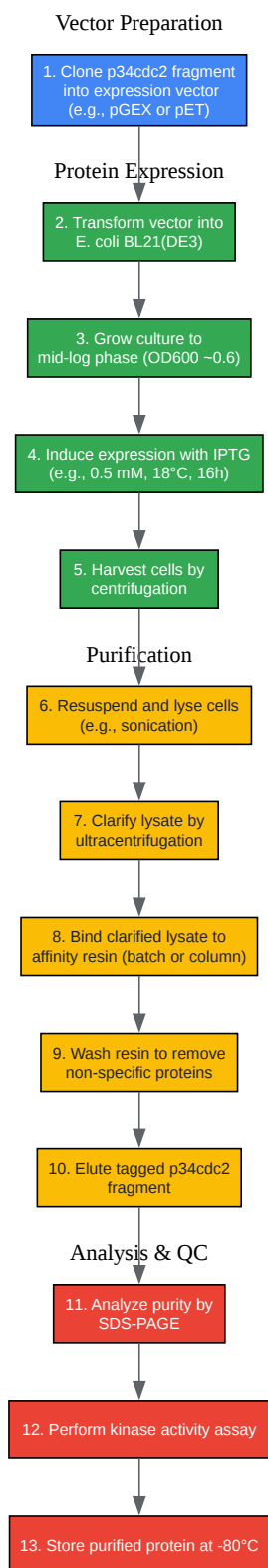


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Caption: Simplified signaling pathway for the activation of p34cdc2 kinase.

Experimental Workflow for Expression and Purification

The overall process involves transforming an E. coli expression host with a plasmid containing the p34cdc2 fragment, inducing protein expression, lysing the cells, and purifying the tagged protein using affinity chromatography.



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Caption: Overall experimental workflow for p34cdc2 fragment production.

Experimental Protocols

Protocol 1: Expression of GST/His-tagged p34cdc2 Fragment in *E. coli*

This protocol describes the induction of protein expression in *E. coli* BL21(DE3) cells.

Materials:

- *E. coli* BL21(DE3) strain harboring the pGEX-p34cdc2 or pET-p34cdc2 expression plasmid.
- Luria-Bertani (LB) medium.
- Appropriate antibiotic (e.g., Ampicillin at 100 µg/mL).
- Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock solution.
- Incubator shaker.
- Spectrophotometer.

Method:

- Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony from a fresh transformation plate.
- Incubate overnight at 37°C with vigorous shaking (220-250 rpm).
- The next morning, use the overnight culture to inoculate 1 L of LB medium (with antibiotic) in a 2.5 L baffled flask. The starting optical density at 600 nm (OD₆₀₀) should be ~0.05-0.1.
- Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8 (mid-log phase).
- To improve protein solubility, cool the culture by placing it on ice for 15-20 minutes.
- Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.^[5]
- Continue to incubate the culture at a reduced temperature, for example, 18°C, for 16-20 hours with shaking.^[5] This lower temperature often enhances the yield of soluble protein.

- Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of GST-tagged p34cdc2 Fragment

This protocol uses glutathione agarose affinity chromatography.

Materials:

- GST Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors.[\[5\]](#)
- Glutathione Agarose Resin.
- GST Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione.[\[5\]](#)
- Lysozyme, DNase I.
- Sonicator.
- High-speed centrifuge.

Method:

- Thaw the cell pellet from 1 L of culture on ice. Resuspend the pellet in 30-40 mL of ice-cold GST Lysis Buffer.
- Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
- Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 30 seconds off) until the suspension is no longer viscous. Add DNase I (~10 µg/mL) to reduce viscosity from DNA.
- Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

- Carefully transfer the supernatant (cleared lysate) to a fresh tube.
- Add 1-2 mL of a 50% slurry of pre-equilibrated Glutathione Agarose resin to the lysate.
- Incubate with gentle rocking at 4°C for 1-2 hours to allow the GST-tagged protein to bind to the resin.
- Pellet the resin by centrifugation at 500 x g for 5 minutes. Discard the supernatant.
- Wash the resin three times with 10-15 mL of ice-cold GST Lysis Buffer to remove non-specifically bound proteins.
- To elute the protein, add 2-3 bed volumes of GST Elution Buffer to the resin. Incubate for 10 minutes at room temperature with gentle mixing.
- Centrifuge at 500 x g for 5 minutes and collect the supernatant containing the purified protein. Repeat the elution step 2-3 times and pool the fractions.
- Analyze the purified protein by SDS-PAGE.

Protocol 3: Purification of His-tagged p34cdc2 Fragment

This protocol uses Immobilized Metal Affinity Chromatography (IMAC).

Materials:

- His Lysis/Binding Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0, with protease inhibitors.[\[11\]](#)
- His Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM imidazole, pH 8.0.[\[11\]](#)
- His Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.[\[11\]](#)
- Ni-NTA or other IMAC resin.
- (Other materials as in Protocol 2).

Method:

- Perform cell lysis and clarification as described in Protocol 2 (Steps 1-5), using the His Lysis/Binding Buffer.
- Equilibrate 1-2 mL of Ni-NTA resin in a chromatography column with 5-10 column volumes of His Lysis/Binding Buffer.
- Load the cleared lysate onto the column at a slow flow rate (~1 mL/min) to ensure efficient binding.
- Wash the column with 10-20 column volumes of His Wash Buffer to remove contaminants. The slightly elevated imidazole concentration helps to elute weakly bound proteins.
- Elute the His-tagged p34cdc2 fragment from the column by applying the His Elution Buffer. Collect 0.5-1.0 mL fractions.
- Monitor the protein elution by measuring the absorbance at 280 nm or by performing a Bradford assay on the collected fractions.
- Pool the fractions containing the highest concentration of protein.
- Analyze the purity of the fractions by SDS-PAGE. For long-term storage, the protein buffer should be exchanged (e.g., via dialysis or a desalting column) into a buffer without imidazole.

Protocol 4: Kinase Activity Assay

This protocol provides a basic method to assess the functionality of the purified p34cdc2 fragment using Histone H1 as a substrate.

Materials:

- Purified p34cdc2 fragment and its activating cyclin partner (if not co-expressed).
- Histone H1 (substrate).
- Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT.
- ATP solution (containing [γ -³²P]ATP for radioactive detection).

- SDS-PAGE loading buffer.
- Phosphorimager or autoradiography film.

Method:

- If the p34cdc2 fragment was expressed alone, it must be activated by incubation with its purified cyclin partner (e.g., Cyclin B) to form an active complex.
- Set up the kinase reaction in a microcentrifuge tube on ice:
 - 5 μ L Kinase Assay Buffer (5x stock).
 - 1-5 μ g purified p34cdc2/cyclin complex.
 - 2 μ g Histone H1.
 - Add water to a final volume of 24 μ L.
- Initiate the reaction by adding 1 μ L of ATP solution (containing [γ - 32 P]ATP).
- Incubate the reaction at 30°C for 20-30 minutes.
- Stop the reaction by adding 25 μ L of 2x SDS-PAGE loading buffer.
- Boil the samples for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the phosphorylated Histone H1 band, indicating kinase activity.

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